2,4,8-Trichloropyrido[3,4-d]pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4,8-trichloropyrido[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl3N3/c8-5-3-1-2-11-6(9)4(3)12-7(10)13-5/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKGWRKCQLNZTDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C(=NC(=N2)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Compound: 2,4,8 Trichloropyrido 3,4 D Pyrimidine
De Novo Synthesis Approaches to the Pyrido[3,4-d]pyrimidine Core
The construction of the fundamental pyrido[3,4-d]pyrimidine ring system can be achieved through various de novo synthetic routes. These methods focus on building the heterocyclic core from acyclic or simpler cyclic precursors, often employing strategies that enhance molecular diversity and complexity in a controlled manner.
Multicomponent Reaction Strategies in Pyrido[3,4-d]pyrimidine Construction
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the formation of complex molecules from three or more starting materials in a single synthetic operation. rasayanjournal.co.inorgchemres.org These reactions are highly atom-economical and can rapidly generate libraries of structurally diverse compounds. orgchemres.org While specific MCRs for the direct synthesis of the pyrido[3,4-d]pyrimidine core are not extensively documented in readily available literature, the principles of MCRs are widely applied to the synthesis of related pyridopyrimidine isomers. nih.govresearchgate.net These strategies often involve the condensation of an aminopyrimidine derivative with a 1,3-dicarbonyl compound or its equivalent and an aldehyde. The versatility of MCRs lies in the ability to vary each component, leading to a wide array of substituted products. The application of MCRs to the pyrido[3,4-d]pyrimidine system would likely involve a pyridine-based precursor with appropriate functional groups to facilitate the annulation of the pyrimidine (B1678525) ring.
Environmentally Benign and Green Chemistry Syntheses of Nitrogen Heterocycles
The principles of green chemistry are increasingly influencing the development of synthetic methodologies for nitrogen-containing heterocycles. rasayanjournal.co.in These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For the synthesis of pyridopyrimidine derivatives, green chemistry strategies include the use of water as a solvent, microwave-assisted synthesis, and the application of reusable catalysts. rasayanjournal.co.innih.gov For instance, the use of catalysts like nano-CuFe2O4 and SBA-15-SO3H has been reported for the synthesis of pyridodipyrimidines under solvent-free or microwave-assisted conditions, resulting in high yields and purity. nih.gov Ultrasonic irradiation is another green technique that has been successfully employed to accelerate reactions and improve yields in the synthesis of related heterocyclic systems. nih.gov These environmentally benign methods offer significant advantages over traditional synthetic protocols, which often rely on harsh reaction conditions and volatile organic solvents.
Cyclization and Annulation Reactions in Scaffold Formation
Cyclization and annulation reactions are fundamental strategies for the construction of the pyrido[3,4-d]pyrimidine scaffold. These methods typically involve the formation of one of the heterocyclic rings onto a pre-existing complementary ring. For example, a suitably functionalized pyridine (B92270) derivative can serve as a template for the construction of the pyrimidine ring, or vice versa.
A common approach involves the condensation of a 3-aminopyridine-4-carboxamide derivative with a one-carbon synthon, such as an orthoester or formamide, to form the pyrimidine ring. Alternatively, a 4-aminopyrimidine (B60600) derivative bearing appropriate functional groups can undergo cyclization with a three-carbon fragment to construct the pyridine ring. The choice of starting materials and cyclizing agents allows for the introduction of various substituents onto the final heterocyclic core. eurekaselect.com
One documented synthesis of a substituted pyrido[3,4-d]pyrimidine involves the thermal cyclocondensation of ethyl 3-amino-2-chloroisonicotinate with chloroformamidine (B3279071) hydrochloride. nih.gov This reaction directly forms the pyrimidine ring onto the pyridine precursor.
| Reaction Type | Key Features | Starting Materials (Examples) | Product |
| Multicomponent Reaction | High atom economy, operational simplicity, diversity-oriented. | Aminopyrimidine, aldehyde, active methylene (B1212753) compound. | Substituted Pyridopyrimidine |
| Green Synthesis | Use of benign solvents (e.g., water), alternative energy sources (microwaves, ultrasound), reusable catalysts. | Varies depending on the specific reaction. | Pyrido[3,4-d]pyrimidine derivatives |
| Cyclization/Annulation | Stepwise construction of the bicyclic system. | 3-Aminopyridine-4-carboxamide, orthoester. | Pyrido[3,4-d]pyrimidin-4-one |
| Cyclocondensation | Formation of the pyrimidine ring in one step. | Ethyl 3-amino-2-chloroisonicotinate, chloroformamidine hydrochloride. | 2-Amino-8-chloropyrido[3,4-d]pyrimidin-4-ol |
Targeted Synthesis of this compound
The synthesis of this compound requires a targeted approach that focuses on the introduction of chlorine atoms at specific positions of the heterocyclic core. This is typically achieved through precursor-based chlorination strategies.
Precursor-Based Chlorination Strategies for Polyhalogenated Pyrido[3,4-d]pyrimidines
The synthesis of polyhalogenated pyrido[3,4-d]pyrimidines generally starts from a precursor molecule that already contains the fused ring system, often with oxygen-containing functional groups at the positions to be chlorinated. A common strategy involves the use of a di- or tri-hydroxypyrido[3,4-d]pyrimidine precursor, which can be subsequently chlorinated.
For instance, a plausible synthetic route to this compound could start from a pyrido[3,4-d]pyrimidine-2,4,8-trione. This precursor can be synthesized through the cyclization of appropriate pyridine and pyrimidine building blocks. The hydroxyl groups (in the enol form) of the trione (B1666649) can then be converted to chloro substituents using a suitable chlorinating agent.
A documented synthesis of a related chlorinated compound, 4-chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine, starts from 2-amino-8-chloropyrido[3,4-d]pyrimidin-4-ol. nih.gov This precursor is then treated with phosphorus oxychloride (POCl3) to replace the hydroxyl group at the 4-position with a chlorine atom. nih.gov This demonstrates the feasibility of converting a hydroxypyrido[3,4-d]pyrimidine to its corresponding chloro derivative. To achieve the 2,4,8-trichloro substitution pattern, a precursor with hydroxyl or other suitable leaving groups at all three positions would be necessary. The synthesis of a 2,4,8-trisubstituted pyrimido[5,4-d]pyrimidine (B1612823) library has been achieved through sequential nucleophilic aromatic substitution (SNAr) reactions on a trichlorinated core, highlighting the utility of such polyhalogenated intermediates. nih.gov
Optimization of Reaction Conditions for Halogen Introduction
The introduction of halogen atoms, particularly chlorine, into the pyrido[3,4-d]pyrimidine nucleus requires careful optimization of reaction conditions to achieve high yields and selectivity. The choice of chlorinating agent, solvent, temperature, and reaction time are all critical parameters.
Chlorinating Agents: Phosphorus oxychloride (POCl3) is a common and effective reagent for the conversion of hydroxyl groups on heterocyclic systems to chlorine atoms. nih.govmdpi.com Other chlorinating agents such as thionyl chloride (SOCl2), often with a catalytic amount of dimethylformamide (DMF), can also be employed. mdpi.com
Reaction Temperature: Chlorination reactions are often carried out at elevated temperatures, typically at the reflux temperature of the chlorinating agent or a high-boiling solvent. nih.gov For example, the conversion of 2-amino-8-methoxypyrido[3,4-d]pyrimidin-4-ol to its 4-chloro derivative is conducted at reflux in phosphorus oxychloride (105 °C). nih.gov
Reaction Time: The duration of the reaction needs to be optimized to ensure complete conversion of the starting material while minimizing the formation of side products. This is often monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Work-up Procedure: After the reaction is complete, the excess chlorinating agent must be carefully quenched and removed. This is typically done by pouring the reaction mixture onto ice or a cold aqueous base solution to neutralize the acidic byproducts. nih.gov Subsequent purification of the chlorinated product is often achieved through crystallization or column chromatography.
The optimization of these conditions is crucial for the successful synthesis of this compound, ensuring a high yield of the desired polyhalogenated product, which can then serve as a versatile intermediate for the synthesis of a wide range of derivatives through nucleophilic substitution reactions.
| Parameter | Common Conditions/Reagents | Rationale |
| Chlorinating Agent | Phosphorus oxychloride (POCl3), Thionyl chloride (SOCl2) | Effective for converting hydroxyl groups to chloro groups on heterocyclic rings. |
| Temperature | Reflux | Provides the necessary activation energy for the chlorination reaction. |
| Solvent | Neat chlorinating agent or a high-boiling inert solvent (e.g., toluene) | Serves as both reactant and solvent, or provides a suitable reaction medium. |
| Catalyst | Dimethylformamide (DMF) (with SOCl2) | Activates the chlorinating agent. |
| Work-up | Quenching with ice/water, neutralization with base | Safely decomposes excess reagent and neutralizes acidic byproducts. |
Preparation of Specific Chlorinated Pyrido[3,4-d]pyrimidine Intermediates (e.g., 4,6,8-Trichloropyrido[3,4-d]pyrimidine)
A. Proposed Synthesis of the Pyrido[3,4-d]pyrimidine-2,4,8-trione Precursor
A foundational step in the synthesis of the target chlorinated compounds is the assembly of the pyrido[3,4-d]pyrimidine core structure bearing hydroxyl or oxo functionalities at the 2, 4, and 8 positions. A feasible starting material for this synthesis is 4-aminonicotinic acid researchgate.netsigmaaldrich.comcaymanchem.comechemi.com. The synthesis can be envisioned in the following stages:
Formation of the Pyrimidine Ring: The pyrimidine portion of the fused ring system can be constructed by reacting 4-aminonicotinic acid with a suitable C1-N1 synthon, such as urea (B33335) or a derivative thereof. This type of condensation reaction is a common strategy for the formation of pyrimidine rings from ortho-amino carboxylic acids nih.gov. The reaction would proceed via an initial acylation of urea by the carboxylic acid, followed by an intramolecular cyclization and dehydration to yield the dihydroxy-substituted pyrido[3,4-d]pyrimidinone.
Introduction of the 8-Hydroxy Group: The hydroxyl group at the 8-position of the pyridine ring can be introduced either by starting with a pre-functionalized nicotinic acid derivative or by a subsequent oxidation/hydroxylation of the pyridine ring.
B. Chlorination of the Pyrido[3,4-d]pyrimidine-2,4,8-trione Intermediate
With the pyrido[3,4-d]pyrimidine-2,4,8-trione in hand, the critical chlorination step can be undertaken to convert the hydroxyl or oxo groups to chloro substituents. The reagent of choice for such transformations is typically phosphorus oxychloride (POCl₃), often used in conjunction with a tertiary amine base like pyridine or with the addition of phosphorus pentachloride (PCl₅) to enhance its reactivity nih.govresearchgate.netindianchemicalsociety.com.
The general procedure for the chlorination of hydroxy-substituted pyrimidines and pyridines involves heating the substrate with an excess of phosphorus oxychloride nih.govnih.gov. The reaction mechanism involves the phosphorylation of the hydroxyl groups, converting them into good leaving groups, which are subsequently displaced by chloride ions. The presence of a base can facilitate the reaction by neutralizing the hydrogen chloride byproduct.
A solvent-free approach, heating the substrate with an equimolar amount of POCl₃ in a sealed reactor, has also been reported as an efficient and environmentally more benign method for the chlorination of various hydroxy-heterocycles nih.govdntb.gov.uaresearchgate.net.
The reaction conditions, such as temperature and reaction time, would need to be optimized for the specific substrate to achieve a high yield of the desired this compound.
Table of Proposed Reaction Parameters:
| Step | Reactants | Reagents | Conditions | Product |
| 1 | 4-Aminonicotinic Acid | Urea | High Temperature (e.g., 160-180 °C) | Pyrido[3,4-d]pyrimidine-2,4,8-trione |
| 2 | Pyrido[3,4-d]pyrimidine-2,4,8-trione | POCl₃ (excess) or POCl₃/PCl₅ | Reflux (e.g., 110-160 °C) | This compound |
It is important to note that while this synthetic route is based on well-established chemical principles and analogous transformations reported in the literature, its application to the specific synthesis of this compound and 4,6,8-trichloropyrido[3,4-d]pyrimidine (B15364964) would require experimental validation and optimization. The reactivity of the pyridine ring and the pyrimidine ring towards chlorination may differ, potentially requiring a multi-step or selective chlorination strategy.
Chemical Reactivity and Regioselective Functionalization of 2,4,8 Trichloropyrido 3,4 D Pyrimidine
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution is a cornerstone of the functionalization of electron-deficient aromatic systems like 2,4,8-trichloropyrido[3,4-d]pyrimidine. The electron-withdrawing nature of the pyrimidine (B1678525) and pyridine (B92270) rings, coupled with the presence of good leaving groups (chloride ions), facilitates the attack of various nucleophiles.
Positional Reactivity and Regioselectivity at C-2, C-4, and C-8
The three chlorine atoms at the C-2, C-4, and C-8 positions of the pyrido[3,4-d]pyrimidine (B3350098) scaffold exhibit differential reactivity towards nucleophilic attack. This difference is governed by a combination of electronic and steric factors. The pyrimidine ring is generally more electron-deficient than the pyridine ring, rendering the chloro-substituents at C-2 and C-4 more susceptible to nucleophilic displacement.
Available data suggests a general order of reactivity for sequential substitutions, favoring C-4 > C-2 > C-8. This hierarchy allows for a modular and regioselective approach to the synthesis of trisubstituted pyrido[3,4-d]pyrimidines. The increased steric hindrance at the C-8 position, adjacent to the fused ring system, likely contributes to its lower reactivity compared to the C-2 and C-4 positions.
The introduction of amino groups via SNAr reactions is a widely employed strategy in the synthesis of biologically active molecules. In the case of related trichloropyridopyrimidine isomers, such as 2,4,7-trichloropyrido[3,2-d]pyrimidine, amination with nucleophiles like morpholine (B109124) has been shown to occur selectively at the C-4 position. This initial substitution deactivates the pyrimidine ring towards further nucleophilic attack, allowing for subsequent functionalization at the remaining chloro-substituted positions under different reaction conditions. While specific experimental data for the amination of this compound is not extensively detailed in the available literature, the general principles of regioselectivity in chloropyridopyrimidines suggest that initial amination would likely occur at the C-4 position.
| Reactant | Nucleophile | Position of Substitution | Product | Reference |
| 2,4,7-Trichloropyrido[3,2-d]pyrimidine | Morpholine | C-4 | 2,7-Dichloro-4-morpholinylpyrido[3,2-d]pyrimidine | N/A |
This table presents data for a related isomer due to the limited availability of specific experimental results for this compound.
The introduction of sulfur-based nucleophiles is another important transformation, leading to the formation of thioethers which can serve as key intermediates for further cross-coupling reactions. For the analogous 2,4,8-trichloropyrido[3,2-d]pyrimidine system, studies have shown that the regioselectivity of thiolation is influenced by the reaction conditions and the nature of the substituent at other positions on the ring. For instance, after initial functionalization at C-4, subsequent thiolation can be directed to either the C-2 or C-8 position. This demonstrates that with a judicious choice of reagents and conditions, selective introduction of thioether moieties can be achieved, paving the way for diverse molecular architectures.
| Reactant | Nucleophile | Conditions | Major Product | Reference |
| 4-Aryl-2,8-dichloropyrido[3,2-d]pyrimidine | Thiol | DMF, Hünig's base | C-8 Thioether | N/A |
| 4-Aryl-2,8-dichloropyrido[3,2-d]pyrimidine | Thiol | iPrOH | C-2 Thioether | N/A |
This table presents data for a related isomer due to the limited availability of specific experimental results for this compound.
Azide (B81097) and hydrazine (B178648) are potent nucleophiles that can be used to introduce nitrogen-containing functionalities, which can then be elaborated into various heterocyclic systems. In related 2,4-dichloropyrido[3,2-d]pyrimidine (B1314816) systems, reactions with sodium azide have been shown to displace both chlorine atoms to form diazido derivatives. The C-4 position is generally more reactive.
Hydrazine hydrate (B1144303) is a strong nucleophile that readily reacts with chloropyrimidines. In many cases, it can lead to the formation of fused heterocyclic systems through subsequent cyclization reactions. For instance, the reaction of 2-methylthiothieno[2,3-d]pyrimidines with hydrazine results in the displacement of the methylthio group. While direct studies on this compound are limited, it is anticipated that hydrazine would react preferentially at the C-4 position, potentially leading to further transformations depending on the reaction conditions.
Mechanistic Investigations of SNAr Pathways in Chloropyridopyrimidines
The SNAr reaction on chloropyridopyrimidines is generally understood to proceed through a stepwise addition-elimination mechanism. This pathway involves the initial attack of the nucleophile on the electron-deficient carbon atom bearing a chlorine atom, leading to the formation of a high-energy anionic intermediate known as a Meisenheimer complex. This intermediate is stabilized by the delocalization of the negative charge onto the electron-withdrawing nitrogen atoms of the heterocyclic system. In the subsequent step, the leaving group (chloride ion) is expelled, restoring the aromaticity of the ring and yielding the substituted product.
Recent research has also highlighted the possibility of a concerted mechanism (cSNAr) for some nucleophilic aromatic substitutions, where the bond formation with the nucleophile and the bond breaking with the leaving group occur in a single transition state. However, for highly activated systems like chloropyridopyrimidines, the stepwise mechanism involving a Meisenheimer intermediate is generally considered the predominant pathway. The regioselectivity of the reaction is determined by the relative stability of the possible Meisenheimer complexes, with the most stable intermediate corresponding to the major product.
Impact of Solvent Systems and Reaction Modifiers on SNAr Outcomes
The choice of solvent can have a profound impact on the rate and selectivity of SNAr reactions. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are commonly employed as they can effectively solvate the cationic counter-ion of the nucleophile, thereby increasing its nucleophilicity.
The ability of the solvent to form hydrogen bonds can also influence the reaction outcome. Solvents capable of hydrogen bond donation can stabilize the anionic Meisenheimer intermediate, thus accelerating the reaction. Conversely, hydrogen bonding to the nucleophile can decrease its reactivity.
Reaction modifiers, such as bases, can also play a crucial role. The addition of a base is often necessary to deprotonate the nucleophile, generating a more potent anionic nucleophile. The choice of base can influence the regioselectivity of the reaction, as seen in the thiolation of 4-aryl-2,8-dichloropyrido[3,2-d]pyrimidines where different bases in different solvents led to substitution at either the C-2 or C-8 position. Phase-transfer catalysts can also be employed to facilitate reactions between nucleophiles in an aqueous phase and the substrate in an organic phase, often leading to improved reaction rates and yields.
Metal-Catalyzed Cross-Coupling Reactions for C-C and C-N Bond Formation
Metal-catalyzed cross-coupling reactions are paramount for introducing carbon and nitrogen substituents onto the pyrido[3,4-d]pyrimidine core, enabling the synthesis of diverse molecular architectures.
The Suzuki-Miyaura cross-coupling reaction, which forges carbon-carbon bonds between organoboron compounds and organic halides, is a cornerstone for modifying the this compound scaffold. The inherent electronic properties of the heterocyclic system dictate the regioselectivity of the reaction. The C4 position is the most electrophilic and, therefore, the most reactive site for the initial palladium-catalyzed coupling. nih.gov This allows for the selective introduction of an aryl or heteroaryl group at this position while leaving the C2 and C8 chlorides intact.
Under standard Suzuki conditions—typically employing a palladium catalyst like Pd(PPh₃)₄ or Pd(OAc)₂, a base such as K₂CO₃ or K₃PO₄, and a solvent system like dioxane/water—the reaction proceeds with high regioselectivity for the C4 position. mdpi.com Subsequent coupling at the C2 position can be achieved under more forcing conditions, and the C8 position requires the most vigorous conditions for substitution. This stepwise approach is fundamental to building molecular complexity in a controlled manner. nih.govacs.org
| Position | Reaction Conditions | Coupling Partner | Outcome | Reference |
|---|---|---|---|---|
| C4 | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80-100 °C | Arylboronic acid | Selective arylation at C4 | nih.govmdpi.com |
| C2 | Pd(dppf)Cl₂, Cs₂CO₃, DMF, >100 °C | Heteroarylboronic acid | Arylation at C2 (on C4-substituted substrate) | nih.gov |
| C8 | Pd₂(dba)₃, SPhos, K₃PO₄, Toluene, >120 °C | Arylboronic acid | Arylation at C8 (on C2,C4-disubstituted substrate) | acs.org |
The Liebeskind-Srogl cross-coupling provides a powerful and orthogonal approach to C-C bond formation, utilizing thioethers as coupling partners instead of halides. researchgate.netwikipedia.org This reaction is particularly valuable for the derivatization of the pyrido[3,4-d]pyrimidine core as it proceeds under neutral conditions and is mechanistically distinct from traditional palladium-catalyzed couplings. nih.gov The typical reaction involves a palladium(0) catalyst and a stoichiometric amount of a copper(I) carboxylate, such as copper(I) thiophene-2-carboxylate (B1233283) (CuTC). wikipedia.org
A common strategy involves the initial regioselective displacement of a chlorine atom (e.g., at C2 or C8) with a thiol to form a thioether. This thioether then serves as the electrophilic partner in the Liebeskind-Srogl reaction, coupling with a boronic acid to introduce a new carbon-based substituent. This two-step sequence (thiolation followed by cross-coupling) allows for functionalization at positions that might be less reactive or where selectivity is difficult to achieve with other methods. nih.govacs.org
| Step | Position | Reaction | Conditions | Outcome | Reference |
|---|---|---|---|---|---|
| 1 | C2 | Thiolation (SNAr) | R-SH, Base (e.g., DIPEA), DMF | Formation of a C2-thioether | nih.gov |
| 2 | C2 | Liebeskind-Srogl Coupling | Arylboronic acid, Pd(0), CuTC, THF | C-C bond formation at C2 | nih.govacs.org |
Orthogonal functionalization refers to the stepwise modification of a multifunctional molecule using a series of non-interfering chemical reactions. rsc.orgresearchgate.net The this compound scaffold is an ideal substrate for such strategies due to the combination of differential C-Cl bond reactivity and the availability of distinct reaction mechanisms like Suzuki-Miyaura and Liebeskind-Srogl couplings.
A robust strategy for the controlled, exhaustive substitution of the scaffold can be envisioned as follows nih.gov:
C4 Functionalization : The most reactive C4-Cl is selectively targeted first, typically via a Suzuki-Miyaura reaction with an arylboronic acid.
C2 Functionalization : The second most reactive C2-Cl is then modified. To ensure orthogonality, this position can be converted to a thioether via an SNAr reaction. This new functional group can then undergo a Liebeskind-Srogl coupling with a different boronic acid, a reaction that leaves the remaining C8-Cl untouched.
C8 Functionalization : Finally, the least reactive C8-Cl can be substituted using a Suzuki-Miyaura coupling, often requiring more forcing conditions (higher temperatures and stronger bases/ligands), or through an SNAr reaction.
This orthogonal approach, combining reactivity-based selectivity with mechanistically distinct reactions, provides a powerful toolkit for systematically building a library of diverse 2,4,8-trisubstituted pyrido[3,4-d]pyrimidine derivatives. nih.govnih.gov
Other Transformational Reactions
Beyond cross-coupling, other transformations are crucial for modifying the pyrido[3,4-d]pyrimidine core and its substituents, including oxidative and reductive processes.
Oxidative reactions can be employed to modify substituents on the pyrido[3,4-d]pyrimidine ring system. For instance, the oxidation of an alkyl group, such as a methyl group, on the pyridine portion of the scaffold can be achieved using strong oxidizing agents. Research on precursors to pyrido[3,4-d]pyrimidines has shown that a methyl group can be converted to a carboxylic acid using Jones oxidation (K₂Cr₂O₇ in H₂SO₄). nih.gov This transformation demonstrates the stability of the heterocyclic core under harsh oxidative conditions and provides a handle for further derivatization, such as amide bond formation. Other potential oxidative modifications could include the N-oxidation of the pyridine nitrogen to form an N-oxide, which can alter the electronic properties of the ring and open up further avenues for functionalization.
Reductive processes are widely used in the chemistry of pyrido[3,4-d]pyrimidines for both functional group manipulation and dehalogenation.
Reductive Dehalogenation : A common transformation is the replacement of a carbon-chlorine bond with a carbon-hydrogen bond. bohrium.comnih.gov This can be accomplished via catalytic hydrogenation, typically using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst. nih.gov This reaction is useful for removing a chlorine atom at a specific position after it has guided the installation of other groups or when the unsubstituted position is desired in the final product. Studies on related trichloropyrido[3,2-d]pyrimidines have shown that the final remaining chloride can be efficiently removed by reduction. nih.govacs.org
Functional Group Reduction : The reduction of functional groups on the scaffold is also a key synthetic tool. For example, a nitro group on the pyridine ring can be cleanly reduced to a primary amine by catalytic hydrogenation (H₂ over Pd/C), providing a nucleophilic center for subsequent reactions. nih.gov
Ring Hydrogenation : While less common for creating final products, the pyridine portion of the scaffold can be reduced to a tetrahydropyridine (B1245486) ring under certain hydrogenation conditions, leading to saturated analogues like 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidines.
| Transformation | Substrate | Reagents & Conditions | Product | Reference |
|---|---|---|---|---|
| Reductive Dehalogenation | C-Cl | H₂, Pd/C, Base (e.g., KOH) | C-H | acs.orgnih.gov |
| Nitro Group Reduction | Ar-NO₂ | H₂, Pd/C, THF or Fe, AcOH | Ar-NH₂ | nih.gov |
Structure Activity Relationship Sar and Scaffold Modification Studies of Pyrido 3,4 D Pyrimidine Derivatives
Rational Design and Synthesis of Diverse Pyrido[3,4-d]pyrimidine (B3350098) Analogs
The rational design of pyrido[3,4-d]pyrimidine analogs is frequently centered on their potential as kinase inhibitors, as the fused pyrimidine (B1678525) core is considered a privileged scaffold in this context. nih.gov The synthetic approach to generating diversity typically involves a multistep process starting from simpler precursors.
A common strategy is the construction of a key chlorinated intermediate that allows for subsequent derivatization. For instance, a versatile route can be employed to prepare 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates, which are then efficiently modified to produce novel compounds. nih.gov Another approach involves the thermal cyclocondensation of an appropriately substituted pyridine (B92270) derivative, such as ethyl 3-amino-2-chloroisonicotinate, with chloroformamidine (B3279071) hydrochloride to build the core heterocyclic system. nih.gov
Once the core is formed, further modifications are made. For example, a 4-chloro-8-methoxy pyrido[3,4-d]pyrimidin-2-amine (B13308569) intermediate has been used to synthesize a series of 4-substituted 2-amino pyrido[3,4-d]pyrimidine derivatives. nih.gov The diversification at the C-4 position was achieved through palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitutions (SNAr). nih.gov This strategic, step-wise approach allows for the controlled introduction of various functional groups to systematically explore the chemical space around the pyrido[3,4-d]pyrimidine scaffold.
Positional and Substituent Effects on Reactivity and Potential Applications
The reactivity of the 2,4,8-trichloropyrido[3,4-d]pyrimidine scaffold is dictated by the electronic properties of the heterocyclic system and the positions of the chlorine atoms, which act as leaving groups. The C-4 position of a fused pyrimidine ring is generally the most reactive site for nucleophilic attack when similar leaving groups are present at both the C-2 and C-4 positions. nih.gov This heightened reactivity is due to the electronic influence of the adjacent nitrogen atoms in the pyrimidine ring.
Studies on related di- and tri-chlorinated heterocyclic systems provide insight into the expected reactivity patterns. In nucleophilic aromatic substitution (SNAr) reactions, the substitution typically occurs selectively at the C-4 position first. nih.gov The introduction of a substituent at C-4 can then modulate the reactivity of the remaining positions. For example, the addition of an electron-withdrawing group can make the pyrimidine system more reactive toward a second nucleophilic addition at the C-2 position. nih.gov The chlorine at the C-8 position, being on the pyridine ring, exhibits different reactivity and is generally less susceptible to SNAr compared to the C-2 and C-4 positions unless specifically activated.
The nature of the nucleophile also plays a critical role. N- and S-based nucleophiles often provide good yields in substitution reactions, while O-nucleophiles may result in lower yields. researchgate.net These positional and substituent effects are crucial for the planned synthesis of specific analogs and directly influence their potential applications, particularly in the realm of kinase inhibition, where precise molecular interactions are paramount. mdpi.com
Table 1: Reactivity of Chloro-positions on the Pyrido[3,4-d]pyrimidine Scaffold
| Position | Relative Reactivity (SNAr) | Modulating Factors |
|---|---|---|
| C-4 | High | Most susceptible to initial nucleophilic attack. |
| C-2 | Medium | Reactivity is influenced by the substituent at C-4. |
| C-8 | Low | Less reactive towards SNAr compared to C-2 and C-4. |
Strategies for Expanding Chemical Space and Scaffold Diversity
Expanding the chemical space and scaffold diversity of pyrido[3,4-d]pyrimidines is essential for discovering novel compounds with improved properties. nih.gov Several strategies are employed to achieve this, primarily revolving around the derivatization of the core scaffold at its various reactive sites.
One key strategy is the use of versatile intermediates, such as this compound, to introduce a wide range of substituents at the C-2, C-4, and C-8 positions through sequential and regioselective reactions. This allows for a systematic exploration of how different functional groups in these regions affect biological activity. mdpi.com
Modern synthetic methodologies are critical to this expansion. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira reactions, are powerful tools for creating carbon-carbon bonds, enabling the introduction of aryl, alkyl, and alkynyl groups that would be inaccessible through traditional SNAr chemistry. nih.govnih.gov This significantly broadens the range of achievable molecular architectures.
Furthermore, scaffold diversity can be enhanced by modifying the core itself or by employing different cyclization strategies during the initial synthesis. This could involve using different starting materials to introduce novel features into the pyridine or pyrimidine portion of the fused ring system, leading to new classes of derivatives with potentially unique biological profiles. mdpi.com
Table 2: Summary of Diversification Strategies
| Strategy | Description | Example Reactions |
|---|---|---|
| Positional Derivatization | Sequential substitution at C-2, C-4, and C-8 positions. | Nucleophilic Aromatic Substitution (SNAr) |
| Cross-Coupling Reactions | Formation of C-C bonds to introduce diverse organic fragments. | Suzuki-Miyaura, Sonogashira |
| Scaffold Modification | Altering the core heterocyclic structure during synthesis. | Using varied starting materials for cyclocondensation |
Theoretical and Computational Investigations of Pyrido 3,4 D Pyrimidine Systems
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of pyrido[3,4-d]pyrimidine (B3350098) derivatives. researchgate.netresearchgate.net These calculations provide a detailed picture of electron distribution, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and molecular electrostatic potential.
This information is crucial for understanding the intrinsic properties of the scaffold. For instance, the distribution of electron density and the locations of the HOMO and LUMO can predict the most likely sites for electrophilic and nucleophilic attack, guiding synthetic strategies. Molecular orbital calculations have been effectively used to determine the most stable tautomeric forms and preferred sites for coordination with metal ions in related triazolopyrimidine systems. alquds.edu While specific DFT studies on 2,4,8-Trichloropyrido[3,4-d]pyrimidine are not extensively published, the methodologies applied to analogous fused pyrimidine (B1678525) systems demonstrate the utility of these approaches in predicting geometric properties and reactivity. researchgate.net
Computational Modeling of Molecular Interactions and Reactivity Profiles
Computational modeling is a vital tool for analyzing how pyrido[3,4-d]pyrimidine derivatives interact with biological targets. Techniques like molecular dynamics (MD) simulations and the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method are used to probe the binding modes of these compounds with proteins.
A notable study investigated the interaction between a series of pyrido[3,4-d]pyrimidine inhibitors and Monopolar spindle 1 (Mps1), a kinase that is a potential target for cancer therapy. nih.govmdpi.com The results from MM/GBSA calculations revealed the key components of the binding free energy.
| Energy Component | Contribution to Binding | Description |
|---|---|---|
| Van der Waals Interactions | Favorable | Primary driving force for binding, arising from non-covalent forces between the inhibitor and non-polar residues. |
| Nonpolar Solvation Energies | Favorable | Energy gained by removing the inhibitor from a polar solvent environment and placing it in the hydrophobic binding pocket. |
| Electrostatic Energy | Variable | Contribution from charge-charge interactions, including hydrogen bonds. |
| Polar Solvation Effect | Unfavorable | Energy penalty for desolvating polar groups on the inhibitor and protein upon binding. |
The simulations identified specific amino acid residues within the Mps1 binding site that are crucial for interaction. These interactions are predominantly hydrophobic, explaining the strong activity of this class of compounds. nih.gov
| Residue | Type of Interaction |
|---|---|
| I531, V539, M602, C604 | Hydrophobic |
| N606, I607, L654, I663, P673 | Hydrophobic |
| Gly605 | Hydrogen Bond |
| K529 | Hydrogen Bond |
Such detailed modeling of molecular interactions provides a clear reactivity profile, enabling chemists to understand structure-activity relationships (SAR) and rationally design more potent derivatives. mdpi.com
Tautomerism and Conformational Equilibrium Studies (e.g., Azide-Tetrazole Tautomerism)
Fused pyrimidine systems, including derivatives of pyrido[3,4-d]pyrimidine, can exhibit complex tautomeric equilibria. A well-documented example in related scaffolds is the azide-tetrazole tautomerism. mdpi.com This is a dynamic equilibrium where an azido-substituted pyrimidine can cyclize to form a fused tetrazole ring. mdpi.com This equilibrium is highly sensitive to environmental factors. mdpi.comnih.gov
Solvent Polarity : In polar solvents like DMSO, the equilibrium is often fully shifted toward the more stable tetrazole form. mdpi.com
Temperature : In less polar solvents like chloroform (B151607) (CDCl₃), a notable equilibrium exists, which shifts toward the open-chain azide (B81097) tautomer at higher temperatures. mdpi.com
Substituents : The electronic effects of other substituents on the ring system also play a major role in influencing the position of the equilibrium. bohrium.com
Studies on 2,4-diazidopyrido[2,3-d]pyrimidine and 2,4-diazidopyrido[3,2-d]pyrimidine have utilized variable-temperature NMR spectroscopy to determine the thermodynamic parameters governing this equilibrium. bohrium.comnih.govresearchgate.net The negative Gibbs free energy values confirm that the tetrazole form is the major tautomer at room temperature. mdpi.com
| Thermodynamic Parameter | Value Range (kJ/mol or J/mol·K) | Implication |
|---|---|---|
| ΔG₂₉₈ (Gibbs Free Energy) | -3.33 to -7.52 kJ/mol | The tetrazole tautomer is energetically favored at 298 K (25 °C). nih.govresearchgate.net |
| ΔH (Enthalpy) | -19.92 to -48.02 kJ/mol | The conversion to the tetrazole form is an exothermic process. nih.govresearchgate.net |
| ΔS (Entropy) | -43.74 to -143.27 J/mol·K | The tetrazole form is more ordered than the azide form. nih.govresearchgate.net |
Understanding such equilibria is critical, as the reactivity of the molecule depends on the concentration of the azide tautomer, which is necessary for reactions like copper-catalyzed azide-alkyne cycloadditions (CuAAC). mdpi.comnih.gov
In Silico Docking and Ligand Binding Site Analysis for Scaffold Derivatization
In silico molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. mdpi.com This method is extensively used for pyrido[3,4-d]pyrimidine and related scaffolds to understand their potential as therapeutic agents and to guide the synthesis of new derivatives. rsc.orgnih.govresearchgate.net
The process involves computationally placing the ligand (e.g., a pyrido[3,4-d]pyrimidine derivative) into the binding site of a protein whose 3D structure is known. The docking algorithm then calculates the binding affinity, or "docking score," for different poses of the ligand. mdpi.com
In the study of Mps1 kinase inhibitors, molecular docking was used to predict how pyrido[3,4-d]pyrimidine compounds would bind to the ATP pocket of the enzyme. nih.govmdpi.com The analysis of the docked poses revealed key interactions:
Hydrogen Bonding : The pyrimidine ring of the inhibitors was found to form a crucial hydrogen bond with the backbone of residue Gly605 in the hinge region of the kinase. nih.gov
Hydrophobic Interactions : The scaffold fits into a hydrophobic pocket, and modifications at different positions can enhance these interactions. For example, R₅ groups like imidazole (B134444) and triazole could form additional hydrogen bonds with Val529. nih.gov
Based on these docking insights, researchers were able to design five new compounds with predicted higher binding affinities and better potential as Mps1 inhibitors. mdpi.com This rational, structure-based design approach is a cornerstone of modern drug discovery, allowing for the targeted derivatization of a scaffold to optimize its biological activity. nih.gov
Research Applications of Pyrido 3,4 D Pyrimidine As a Chemical Scaffold Non Clinical Focus
Utility in Advanced Organic Synthesis
The chemical reactivity of 2,4,8-trichloropyrido[3,4-d]pyrimidine makes it an exceptionally valuable starting material in organic synthesis. The chlorine atoms can be selectively displaced by various nucleophiles, allowing for the controlled construction of complex molecular architectures.
The pyrido[3,4-d]pyrimidine (B3350098) framework is a robust platform for generating more elaborate heterocyclic systems. The reactivity of the chloro-substituents allows for the introduction of a wide range of functional groups and the construction of novel fused-ring systems. For instance, the synthesis of 2,4-disubstituted pyrido[3,4-d]pyrimidines often begins with a dichlorinated precursor, such as 2,4-dichloropyrido[3,4-d]pyrimidine. nih.gov Nucleophilic aromatic substitution on this intermediate is highly selective for the 4-position, enabling a step-wise and controlled approach to building complex molecules. nih.gov This inherent selectivity is crucial for chemists to systematically modify the scaffold and explore structure-activity relationships (SAR). The presence of a third chlorine atom at the 8-position in this compound offers an additional site for modification, further expanding its utility as a versatile building block.
The capacity for selective, sequential reactions makes chlorinated pyrido[3,4-d]pyrimidines ideal intermediates for creating divergent chemical libraries. Starting from a common precursor like this compound, chemists can generate a multitude of unique compounds by varying the nucleophiles and reaction conditions at each of the three reactive sites. Research has demonstrated the preparation of a series of 4-substituted 2-amino pyrido[3,4-d]pyrimidine derivatives from a common intermediate, 4-chloro-8-methoxy pyrido[3,4-d]pyrimidin-2-amine (B13308569). nih.gov This was achieved through palladium-catalyzed cross-coupling reactions (e.g., Suzuki and Buchwald-Hartwig couplings) and nucleophilic aromatic substitutions at the C-4 position. nih.gov This strategy underscores how a single chlorinated intermediate can provide access to a broad range of analogues, which is a cornerstone of modern medicinal chemistry for exploring new biological targets.
Non-Clinical Pharmaceutical Research Scaffolds
The pyrido[3,4-d]pyrimidine scaffold is frequently employed in the design of molecules for non-clinical pharmaceutical research, particularly in the fields of oncology and inflammation. Its rigid structure and ability to be functionalized in three dimensions make it an excellent starting point for developing potent and selective modulators of biological targets.
The pyrido[3,4-d]pyrimidine nucleus is a well-established scaffold for the development of kinase inhibitors, which are crucial in cancer research. nih.gov This class of pyridopyrimidines has been specifically investigated for its potential to inhibit various kinases involved in cell signaling pathways. nih.govencyclopedia.pub The versatility of the scaffold allows for the synthesis of inhibitors targeting different members of the kinase family.
| Inhibitor Name/Series | Target Kinase(s) | Isomer Class |
| Tarloxotinib | Pan-HER (EGFR, HER2) | Pyrido[3,4-d]pyrimidine |
| BOS172722 | Mps1/TTK | Pyrido[3,4-d]pyrimidine |
| Various Derivatives | PI3K/mTOR | Pyrido[3,2-d]pyrimidine |
Data sourced from multiple studies exploring pyridopyrimidine scaffolds. nih.govnih.govmdpi.com
For example, Tarloxotinib, a derivative of the pyrido[3,4-d]pyrimidine class, is a kinase inhibitor that targets all members of the HER family. nih.govmdpi.com Another compound, BOS172722, is a potent inhibitor of monopolar spindle 1 (Mps1/TTK) kinase, a target for cancer therapy due to its role in cancer cell division. nih.govmdpi.com While some of the most potent PI3K/mTOR inhibitors have been developed from the related pyrido[3,2-d]pyrimidine scaffold, the broader class of pyridopyrimidines, including the [3,4-d] isomer, is recognized for its kinase-inhibiting potential. encyclopedia.pubnih.gov The synthesis of these complex inhibitors relies on versatile starting materials like this compound to introduce the necessary pharmacophoric features for potent and selective target engagement.
Building on their role as kinase inhibitors, derivatives of the pyrido[3,4-d]pyrimidine scaffold are actively developed and screened for anti-proliferative activity against cancer cells. google.com A study involving a series of 4-substituted 2-amino pyrido[3,4-d]pyrimidine derivatives, synthesized from a chlorinated precursor, identified compounds with highly selective activity against specific cancer types in the US National Cancer Institute's 60 human cancer cell line (NCI-60) panel. nih.gov
| Derivative Class | Selective Activity Against | Research Focus |
| 4-Substituted 2-amino pyrido[3,4-d]pyrimidines | Breast Cancer Cell Lines | Anti-proliferative |
| 4-Substituted 2-amino pyrido[3,4-d]pyrimidines | Renal Cancer Cell Lines | Anti-proliferative |
Based on NCI-60 panel screening data. nih.gov
These findings validate the pyrido[3,4-d]pyrimidine scaffold as a promising starting point for the discovery of new chemotherapeutic agents with novel mechanisms of action or improved selectivity profiles. nih.gov
Beyond kinase inhibition, the pyrido[3,4-d]pyrimidine scaffold has been explored for its ability to modulate other enzymes and bind to various receptors. This structural framework has been associated with a range of biological activities, including the inhibition of matrix metalloproteinase-13 (MMP-13). nih.gov More recently, a systematic exploration of pyrido[3,4-d]pyrimidines led to the identification of analogues with antagonistic properties against the human chemokine receptor CXCR2. nih.gov Upregulated CXCR2 signaling is implicated in numerous inflammatory diseases and cancer, making its antagonism a promising therapeutic strategy. nih.gov The discovery of a 6-furanyl-pyrido[3,4-d]pyrimidine analogue with potent CXCR2 antagonism highlights the scaffold's adaptability for developing modulators of G-protein coupled receptors (GPCRs), expanding its application beyond the traditional focus on enzyme inhibition. nih.gov
Agrochemical Research Applications
While research specifically detailing the use of the pyrido[3,4-d]pyrimidine isomer in agrochemicals is limited, the broader family of pyridopyrimidine isomers has shown significant potential in the development of crop protection agents. These related compounds provide a basis for understanding the potential utility of the pyrido[3,4-d]pyrimidine core in this sector.
The pyridopyrimidine scaffold is a key structural motif in various compounds developed for crop protection, exhibiting a range of bioactivities including herbicidal, insecticidal, and fungicidal properties.
Herbicidal Activity: Derivatives of the related pyrido[2,3-d]pyrimidine (B1209978) scaffold have been synthesized and evaluated for their herbicidal properties. mdpi.comnih.govresearchgate.netnih.gov A study focused on new pyrido[2,3-d]pyrimidine derivatives found that they exhibited significant herbicidal activity, particularly against monocotyledonous plants like bentgrass (Agrostis stolonifera). mdpi.com The most active compound identified in this study was 3-methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione. mdpi.com Further research into pyrido[2,3-d]pyrimidine-2,4-dione−benzoxazinone hybrids has identified them as potent protoporphyrinogen oxidase (PPO) inhibitors. nih.govresearchgate.netacs.org One such hybrid, compound 11q , demonstrated a broad spectrum of weed control at low application rates and showed safety for several important crops, including maize, soybean, and cotton, suggesting its potential as a selective herbicide. nih.govacs.org
Insecticidal Activity: The pyridopyrimidine framework is also present in compounds with notable insecticidal effects. For instance, mesoionic pyrido[1,2-a]pyrimidinone derivatives have been designed and synthesized, showing good to excellent insecticidal activities against pests like the bean aphid (Aphis craccivora) and the white-backed planthopper (Sogatella furcifera). acs.org One derivative from this class demonstrated superior activity to the commercial insecticide trifluoropyrimidine. acs.org Another study on different pyrimidine (B1678525) derivatives found that they exhibited insecticidal activity against the mosquito vector Aedes aegypti. nih.gov These findings suggest that the pyridopyrimidine scaffold can be a valuable template for developing new insecticides.
Fungicidal Activity: Research has also explored the antifungal potential of pyridopyrimidine derivatives. A study on new pyrido[2,3-d]pyrimidines reported that some of the synthesized compounds exhibited significant antifungal activities. eurjchem.com This indicates that the scaffold could be further explored for the development of novel fungicides to combat plant pathogens.
| Activity | Scaffold Investigated | Target Organism(s) | Key Findings |
|---|---|---|---|
| Herbicidal | Pyrido[2,3-d]pyrimidine | Bentgrass (Agrostis stolonifera), various weeds | Derivatives act as protoporphyrinogen oxidase (PPO) inhibitors with selective herbicidal action. mdpi.comnih.govacs.org |
| Insecticidal | Pyrido[1,2-a]pyrimidinone | Bean aphid (Aphis craccivora), White-backed planthopper (Sogatella furcifera) | Mesoionic derivatives showed potent activity, some exceeding commercial standards. acs.org |
| Fungicidal | Pyrido[2,3-d]pyrimidine | Various fungal strains | Some derivatives displayed significant antifungal properties. eurjchem.com |
Applications in Materials Science and Catalysis
The unique electronic and structural properties of nitrogen-containing heterocycles like pyrido[3,4-d]pyrimidine suggest their potential utility in materials science and catalysis. However, these areas remain largely unexplored for this specific scaffold.
Currently, there is a notable lack of published research on the integration of pyrido[3,4-d]pyrimidine moieties into functional materials. The inherent properties of the scaffold, such as its aromaticity, potential for hydrogen bonding, and ability to coordinate with metals, suggest that it could be a valuable building block for novel materials with interesting optical, electronic, or self-assembly properties. Future research in this area could explore the synthesis of polymers, metal-organic frameworks (MOFs), or organic dyes incorporating the pyrido[3,4-d]pyrimidine core.
Advanced Research Methodologies and Analytical Characterization
State-of-the-Art Spectroscopic Techniques for Structural Elucidation
The definitive identification and structural confirmation of 2,4,8-Trichloropyrido[3,4-d]pyrimidine and its derivatives are accomplished using a suite of spectroscopic techniques. While detailed spectral data for the parent compound is not extensively published, the characterization of analogous pyrido[3,4-d]pyrimidine (B3350098) derivatives provides a clear framework for the methods employed. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for elucidating the molecular structure. For substituted pyrido[3,4-d]pyrimidines, ¹H NMR is used to identify the protons on the heterocyclic rings and any attached functional groups, with chemical shifts and coupling constants providing information about their chemical environment and connectivity. nih.gov For the parent compound, the two protons on the pyridine (B92270) ring would be expected to show characteristic signals. ¹³C NMR provides information on the carbon skeleton of the molecule.
Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly used to determine the molecular weight of related compounds, typically by observing the protonated molecule [M+H]⁺. nih.gov This technique is crucial for confirming the successful synthesis of the target molecule. High-resolution mass spectrometry (HRMS) would be employed to determine the exact molecular formula by providing highly accurate mass measurements.
Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in a molecule. While less informative for the simple trichloro-scaffold, it becomes critical when the chlorine atoms are substituted with other groups, showing characteristic absorption bands for moieties like NH, C=O, or C-N bonds. nih.gov
| Technique | Purpose | Typical Application for Pyrido[3,4-d]pyrimidines |
| ¹H NMR | Structural Elucidation (Proton Environment) | Identifies aromatic protons and substituent protons. nih.gov |
| ¹³C NMR | Structural Elucidation (Carbon Skeleton) | Confirms the carbon framework of the heterocyclic core. nih.gov |
| ESI-MS | Molecular Weight Determination | Confirms the mass of the synthesized compound, often as [M+H]⁺. nih.gov |
| IR Spectroscopy | Functional Group Identification | Detects characteristic bonds, especially in substituted derivatives. nih.gov |
Chromatographic Methods for Purification and Purity Assessment
The isolation and purification of this compound from reaction mixtures, as well as the verification of its purity, are critical steps that rely on various chromatographic techniques. Commercial suppliers often report purities of 95-97%, which are determined by these methods. sigmaaldrich.comlabsolu.ca
Thin-Layer Chromatography (TLC): TLC is a ubiquitous technique for monitoring the progress of chemical reactions in real-time. nih.govnih.gov It allows for the rapid qualitative assessment of the consumption of starting materials and the formation of products, aiding in the determination of reaction completion.
Column Chromatography: For the purification of pyrido[3,4-d]pyrimidine analogues, silica (B1680970) gel column chromatography is a standard method. nih.gov A solvent system, such as a methanol-dichloromethane gradient, is often employed to separate the desired product from unreacted starting materials and byproducts. nih.gov
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are the gold standard for assessing the final purity of the compound. HPLC provides quantitative data on the percentage purity, while LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry to identify and quantify the target compound and any impurities. bldpharm.com
| Method | Primary Use | Details |
| Thin-Layer Chromatography (TLC) | Reaction Monitoring | Rapidly assesses reaction progress and components. nih.govnih.gov |
| Column Chromatography | Purification | Isolates the target compound from crude reaction mixtures. nih.gov |
| HPLC / LC-MS | Purity Assessment | Quantifies purity and identifies trace impurities. bldpharm.com |
Advanced Reaction Monitoring and Kinetic Studies
While standard monitoring is often achieved with TLC, more advanced studies would involve in-situ monitoring techniques to gather real-time data on reaction kinetics. The synthesis of related trichloropyrimidines often involves reacting a precursor like barbituric acid with reagents such as phosphorus oxychloride and chlorine, a process that can be followed to understand reaction rates and optimize conditions. google.com For this compound, these studies would provide insights into the mechanism of its formation, allowing for improved yields and purity. Techniques like in-situ IR or NMR spectroscopy could be employed to track the concentration of reactants and products continuously without disturbing the reaction.
High-Throughput Synthesis and Screening Platforms
This compound is a valuable scaffold for the creation of large chemical libraries. The three chlorine atoms serve as reactive handles that can be sequentially and selectively replaced through nucleophilic aromatic substitution (SNAr) reactions. nih.gov This property makes the compound an ideal starting material for high-throughput and combinatorial synthesis.
A notable example, although on the closely related pyrimidino[5,4-d]pyrimidine core, demonstrates this utility. A solid-phase synthesis approach was developed to create a library of 16,000 distinct 2,4,8-trisubstituted compounds starting from the corresponding trichloro-scaffold. nih.gov In this method, the trichloro-compound is attached to a resin and then treated with a diverse set of amines in a stepwise fashion to build molecular complexity. nih.gov This platform enables the rapid generation of thousands of derivatives, which can then be subjected to high-throughput screening (HTS) to identify compounds with desired biological activities, for instance, as kinase inhibitors. qub.ac.uknih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 2,4,8-Trichloropyrido[3,4-d]pyrimidine?
- Methodological Answer: The synthesis typically involves multi-step reactions, starting with halogenation or cyclization of precursor pyrimidine derivatives. For example, chlorination at specific positions (2, 4, and 8) may require sequential substitution reactions under controlled temperatures (e.g., 60–100°C) and inert atmospheres (argon/nitrogen) to avoid side reactions. Common reagents include phosphorus oxychloride (POCl₃) for chlorination and bases like triethylamine to neutralize acidic byproducts .
Q. What spectroscopic techniques are used for structural characterization?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the positions of chlorine substituents and ring connectivity. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystalline) provides definitive confirmation of the three-dimensional structure. Infrared (IR) spectroscopy can identify functional groups like C–Cl bonds .
Q. How is purity assessed, and what analytical methods are recommended?
- Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection is standard for purity analysis. Gas chromatography-mass spectrometry (GC-MS) may be used for volatile impurities. Quantitative elemental analysis (e.g., chlorine content via combustion analysis) ensures stoichiometric accuracy .
Advanced Research Questions
Q. How can reaction yields be optimized in the presence of competing byproducts?
- Methodological Answer: Kinetic control (e.g., low-temperature chlorination) can favor selective substitution at the 2, 4, and 8 positions. Solvent polarity adjustments (e.g., switching from DMF to dichloromethane) may reduce side reactions. Catalytic additives, such as dimethylaminopyridine (DMAP), can enhance reaction efficiency .
Q. How do researchers resolve contradictions in reported reactivity data for chlorinated pyridopyrimidines?
- Methodological Answer: Discrepancies often arise from differences in substituent effects or reaction conditions. Systematic studies comparing electron-withdrawing groups (e.g., trifluoromethyl) versus electron-donating groups (e.g., methoxy) can clarify reactivity trends. Computational modeling (DFT) may predict regioselectivity and rationalize experimental outcomes .
Q. What strategies are employed to evaluate biological activity in structurally similar analogs?
- Methodological Answer: In vitro assays (e.g., enzyme inhibition, cytotoxicity) are conducted with parallel structural analogs to establish structure-activity relationships (SAR). For example, replacing chlorine with bulkier substituents (e.g., trifluoromethyl) can enhance lipophilicity and target binding .
Q. How are impurities or degradation products identified during synthesis?
- Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with fragmentation libraries identifies common degradation pathways (e.g., dechlorination or ring-opening). Stability studies under varying pH and temperature conditions help predict degradation profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
